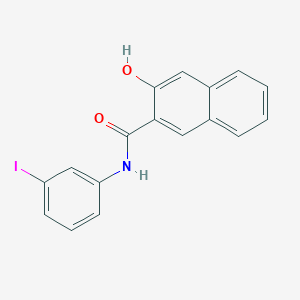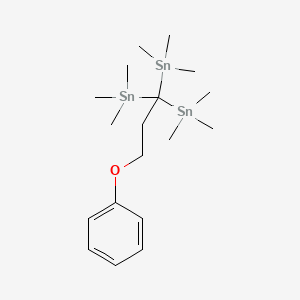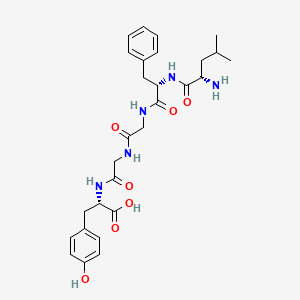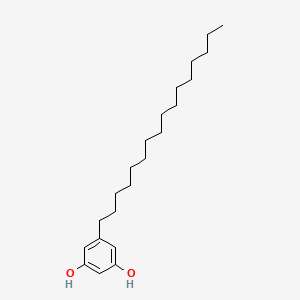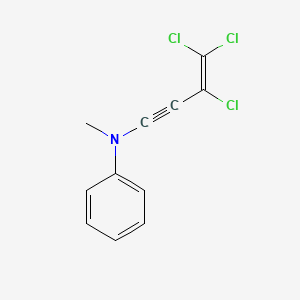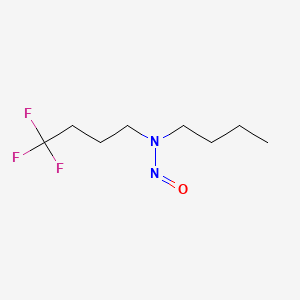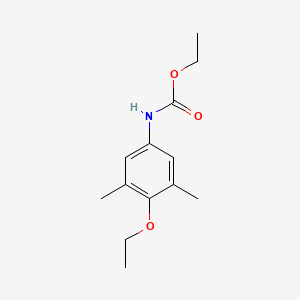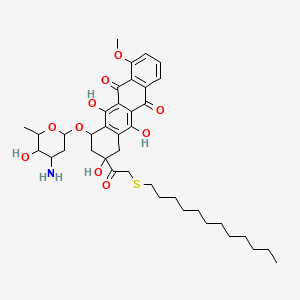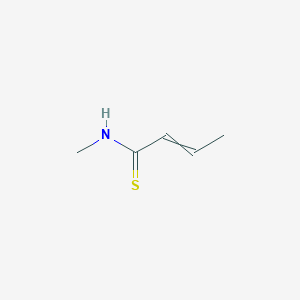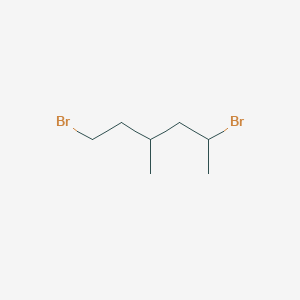
1,5-Dibromo-3-methylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dibromo-3-methylhexane is an organic compound belonging to the class of alkyl halides It is characterized by the presence of two bromine atoms attached to the first and fifth carbon atoms of a hexane chain, with a methyl group attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dibromo-3-methylhexane can be synthesized through the bromination of 3-methylhexane. The process typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution reaction. The reaction proceeds as follows: [ \text{3-methylhexane} + \text{Br}_2 \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dibromo-3-methylhexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of alcohols or ethers.
Elimination: Formation of alkenes such as 3-methyl-1-hexene.
Reduction: Formation of 3-methylhexane.
Aplicaciones Científicas De Investigación
1,5-Dibromo-3-methylhexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,5-Dibromo-3-methylhexane involves its reactivity as an alkyl halide. The bromine atoms can participate in nucleophilic substitution or elimination reactions, leading to the formation of various products. The compound’s reactivity is influenced by the presence of the methyl group, which can affect the stability of intermediates and transition states.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dibromo-5,5-dimethylhexane
- 1,2-Dibromo-3-methylhexane
- 1,4-Dibromo-2-methylhexane
Uniqueness
1,5-Dibromo-3-methylhexane is unique due to the specific positioning of the bromine atoms and the methyl group. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, this compound may exhibit different selectivity and yield in chemical reactions, making it valuable for specific synthetic applications.
Propiedades
Número CAS |
83278-47-1 |
|---|---|
Fórmula molecular |
C7H14Br2 |
Peso molecular |
257.99 g/mol |
Nombre IUPAC |
1,5-dibromo-3-methylhexane |
InChI |
InChI=1S/C7H14Br2/c1-6(3-4-8)5-7(2)9/h6-7H,3-5H2,1-2H3 |
Clave InChI |
FXEBZNQOIFJQLZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCBr)CC(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methylspiro[4.5]dec-7-en-1-one](/img/structure/B14407336.png)
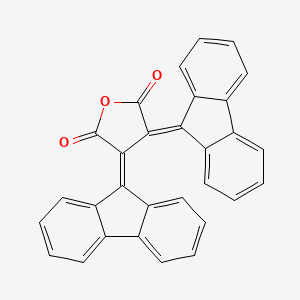


![4-[(E)-anilinodiazenyl]-1H-imidazole-5-carboxamide](/img/structure/B14407364.png)
